molecular formula C3H5ClO B3002942 2-Chlorocyclopropan-1-ol CAS No. 1824242-33-2

2-Chlorocyclopropan-1-ol

Cat. No.: B3002942
CAS No.: 1824242-33-2
M. Wt: 92.52
InChI Key: FPRZZQZXVVNHMP-UHFFFAOYSA-N
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Description

Significance of Strained Ring Systems in Organic Chemistry

Ring strain is a critical concept in understanding the stability and reactivity of cyclic molecules. numberanalytics.comnumberanalytics.com It arises from deviations of bond angles and torsional angles from their ideal values, leading to increased potential energy within the molecule. numberanalytics.comwikipedia.org This inherent instability is a defining characteristic of small ring systems, such as cyclopropanes. wikipedia.org

Angle Strain (Baeyer Strain): This occurs when the bond angles in a ring deviate from the optimal angles for the given hybridization of the atoms. numberanalytics.compharmacy180.com In cyclopropane (B1198618), the C-C-C bond angles are constrained to 60°, a significant departure from the ideal 109.5° for sp³ hybridized carbon atoms, resulting in weaker, "bent" bonds. wikipedia.orgpharmacy180.com

Torsional Strain (Pitzer Strain): This arises from eclipsing interactions between adjacent atoms or groups. numberanalytics.compearson.com The rigid structure of cyclopropane forces the hydrogen atoms on adjacent carbons into an eclipsed conformation, further contributing to its instability. wikipedia.org

Steric Strain (van der Waals or Prelog Strain): This results from non-bonded atoms approaching each other too closely, leading to repulsive forces. numberanalytics.com

The high ring strain in molecules like cyclopropane, estimated to be around 27.5 kcal/mol, makes them more reactive than their acyclic counterparts. pharmacy180.combeilstein-journals.org This increased reactivity is harnessed in organic synthesis, as the release of strain energy can be a powerful driving force for ring-opening reactions. pharmacy180.com Molecules containing strained rings, such as cyclopropanes and epoxides, readily undergo cleavage reactions. pharmacy180.com

Overview of Cyclopropanol (B106826) Derivatives as Unique Synthons

Cyclopropanol and its derivatives have emerged as versatile and valuable three-carbon building blocks in organic synthesis. rsc.orgresearchgate.netresearchgate.net Their utility stems from their facile preparation and the diverse reactivity conferred by the combination of the strained ring and the activating hydroxyl group. rsc.orgresearchgate.net

The presence of the electron-donating oxy-substituent makes cyclopropanols particularly susceptible to ring-opening reactions under mild conditions, driven by the release of ring strain. rsc.orgresearchgate.net These reactions can proceed through various pathways, generating key intermediates such as metal homoenolates or β-keto radicals, which can then be used to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgresearchgate.netacs.org

The transformations of cyclopropanols can be broadly categorized:

Ring-opening reactions: These are the most common and are facilitated by electrophiles, single-electron oxidants, or transition metals. rsc.orgresearchgate.net

Reactions with retention of the cyclopropane ring: These include formal substitution of the hydroxyl group, allowing for the synthesis of other valuable cyclopropane derivatives like cyclopropylamines. rsc.org

The stereochemistry of these reactions can often be controlled, making cyclopropanols useful in asymmetric synthesis. rsc.org Enantiomerically enriched cyclopropanols can be prepared and used in substrate-controlled transformations, or racemic cyclopropanols can be used with chiral catalysts to achieve asymmetric induction. rsc.org

Historical Context and Evolution of Research on Halogenated Cyclopropanols

The study of cyclopropanols has a rich history, with the first accidental synthesis of the parent compound, cyclopropanol, reported by Magrane and Cottle in 1942. pitt.edu Since then, numerous methods for the synthesis of cyclopropanols have been developed, including the Simmons-Smith cyclopropanation of enol ethers and the Kulinkovich reaction. beilstein-journals.orgresearchgate.net

Research into halogenated cyclopropanes and their derivatives has evolved alongside the broader field of cyclopropane chemistry. The introduction of a halogen atom to the cyclopropane ring, as seen in 2-Chlorocyclopropan-1-ol, modifies the electronic properties and reactivity of the molecule. Halogenated donor-acceptor cyclopropanes, for instance, have been investigated as versatile synthons in their own right. uni-freiburg.debohrium.com

Early work on the reactions of cyclopropanols demonstrated that cleavage of a carbon-carbon bond occurs upon reaction with electrophiles, including electrophilic halogens like N-bromosuccinimide. pitt.edu This early research laid the groundwork for understanding the reactivity of halogenated cyclopropanols and their potential in synthetic applications. The development of stereoselective methods for preparing cyclopropanol derivatives, including those with halogen substituents, continues to be an active area of research, driven by the utility of these compounds as precursors to biologically active molecules. beilstein-journals.org

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC3H5ClO nih.govuni.lu
Monoisotopic Mass92.00289 Da uni.lu
IUPAC NameThis compound uni.lu
InChIKeyFPRZZQZXVVNHMP-UHFFFAOYSA-N uni.lu
Stereoisomers(1R,2R)-2-Chlorocyclopropan-1-ol, (1S,2S)-2-Chlorocyclopropan-1-ol, (1R,2S)-2-chlorocyclopropan-1-ol, (1S,2R)-2-chlorocyclopropan-1-ol nih.govenamine.netchemspider.com

Properties

IUPAC Name

2-chlorocyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClO/c4-2-1-3(2)5/h2-3,5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRZZQZXVVNHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824242-33-2
Record name 2-chlorocyclopropan-1-ol
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Synthetic Methodologies for 2 Chlorocyclopropan 1 Ol

Direct Synthetic Routes

Direct approaches to 2-chlorocyclopropan-1-ol primarily involve the introduction of a chlorine atom onto a cyclopropanol (B106826) precursor.

Chlorination of Cyclopropanol Precursors

The direct chlorination of cyclopropanol can be a challenging transformation due to the strained nature of the cyclopropane (B1198618) ring, which can lead to ring-opening side reactions. However, specific reagents and conditions have been developed to achieve this conversion. For instance, the photochemical chlorination of cyclopropane has been reported to yield small quantities of cyclopropyl (B3062369) chloride, alongside 1,1-dichlorocyclopropane (B3049490) and ring-opened products. acs.org While this method doesn't directly produce this compound, it demonstrates the principle of direct chlorination on a cyclopropane ring. More targeted methods often involve the use of milder chlorinating agents to prevent undesired side reactions. Silver-catalyzed ring-opening of cyclopropanols in the presence of a chlorine source like N-chlorosuccinimide (NCS) can lead to the formation of distally chlorinated ketones, illustrating the reactivity of the cyclopropanol motif towards electrophilic halogenating agents under catalytic conditions. beilstein-journals.org

Another approach involves the use of calcium hypochlorite (B82951) on moist alumina (B75360) for the N-chlorination of various amides and carbamates, including those with cyclopropane moieties, which proceeds efficiently and selectively. organic-chemistry.org While not a direct chlorination of the cyclopropanol ring itself, this highlights the compatibility of cyclopropane rings with certain chlorinating conditions.

Cyclopropane Ring Formation Strategies

A more common and often more controlled approach to synthesizing this compound involves the construction of the cyclopropane ring as a key step. These methods offer greater control over stereochemistry and substitution patterns.

Kulinkovich Reaction and its Stereochemical Considerations

The Kulinkovich reaction is a powerful method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate which then reacts with the ester to form the cyclopropanol product. wikipedia.orgorganic-chemistry.org

The stereochemistry of the Kulinkovich reaction is a significant aspect. Generally, the reaction provides 1,2-cis-alkylcyclopropanols. orgsyn.org However, the presence of a directing group, such as a hydroxyl group in the substrate, can lead to the formation of 1,2-trans-alkylcyclopropanols via a seven-membered cyclic titanate intermediate, overriding the intrinsic cis preference. orgsyn.orgorgsyn.org Studies on the Kulinkovich cyclopropanation of nitriles have shown that intramolecular reactions proceed with retention of the olefin configuration. nih.gov In contrast, intermolecular reactions can occur with both retention and inversion of configuration at the titanium-carbon bond during the cyclopropane-forming step. nih.gov For esters, deuterium (B1214612) labeling studies have established that the cyclization of titanium homoenolate intermediates occurs with retention of configuration at the Ti-C bond. nih.gov

While the direct synthesis of this compound via a standard Kulinkovich reaction using a chloro-substituted ester might be challenging due to potential side reactions with the Grignard reagent, variations of this reaction could potentially be employed.

Simmons-Smith Reaction and Related Cyclopropanation Protocols

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation of alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicchemistrytutor.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com It is a concerted reaction where the methylene (B1212753) group is delivered to both carbons of the double bond simultaneously. wikipedia.org

For the synthesis of halocyclopropanols, a key challenge has been the stereoselective transfer of functionalized carbenoids. nih.gov A significant advancement involves a one-pot method for the catalytic asymmetric synthesis of halocyclopropyl alcohols with high enantioselectivity and diastereoselectivity. nih.gov This approach utilizes an asymmetric alkyl addition to a conjugated enal to generate an enantioenriched allylic alkoxide, which then undergoes a diastereoselective halocyclopropanation. nih.gov The use of zinc carbenoids derived from chloroiodomethane (B1360106) or other chloro-containing methylene sources in a Simmons-Smith type reaction with an appropriate vinyl alcohol equivalent would be a direct route to this compound. The stereoselectivity of such a reaction would be influenced by the directing effect of the hydroxyl group of the allylic alcohol. organic-chemistry.org

Modifications to the standard Simmons-Smith conditions, such as the Furukawa modification which uses diethylzinc, can enhance reactivity. wikipedia.orgtcichemicals.com

Metal-Mediated Cyclopropanation Approaches

Various metals other than zinc can mediate cyclopropanation reactions, offering alternative reactivity and selectivity profiles.

Bis(iodozincio)methane (CH₂(ZnI)₂) is a bimetallic reagent that acts as a nucleophilic methylene dianion equivalent. clockss.org It can be prepared from diiodomethane and zinc in the presence of a catalytic amount of lead. clockss.orgresearchgate.net This reagent is particularly useful for the synthesis of cyclopropanols from substrates containing a carbonyl group and a leaving group at an adjacent position. researchgate.net

The reaction of bis(iodozincio)methane with α-chloroaldehydes provides a diastereoselective route to trans-2-substituted cyclopropanols in good yields. organic-chemistry.org The high trans-selectivity is attributed to the equilibration of the intermediate cyclopropoxide. organic-chemistry.org Similarly, the reaction with α,β-epoxy ketones leads to the formation of 2-(1-hydroxyalkyl)-1-alkylcyclopropanols. organic-chemistry.org The dizinc (B1255464) reagent can also react with α-sulfonyloxy ketones to afford cyclopropanols. kyoto-u.ac.jpoup.com The proposed mechanism involves nucleophilic addition of the dizinc reagent to the carbonyl group, followed by an intramolecular SN2 reaction. kyoto-u.ac.jpoup.com

The reaction of bis(iodozincio)methane with 1,2-diketones yields cis-cyclopropane-1,2-diols with high diastereoselectivity, which is rationalized by a face-to-face coordination between the substrate and the dizinc reagent. clockss.org These examples demonstrate the potential of bis(iodozincio)methane and related zinc reagents in the stereocontrolled synthesis of functionalized cyclopropanols, which could be adapted for the preparation of this compound.

ReagentSubstrateProductKey Features
N-chlorosuccinimide (NCS) / AgNO₃CyclopropanolDistally chlorinated ketoneRing-opening chlorination beilstein-journals.org
Ti(OiPr)₄ / Grignard ReagentEsterCyclopropanolKulinkovich Reaction; generally cis-selective wikipedia.orgorgsyn.org
CH₂I₂ / Zn-CuAlkeneCyclopropaneSimmons-Smith Reaction; stereospecific wikipedia.org
CH₂(ZnI)₂α-Chloroaldehydetrans-2-Substituted cyclopropanolHigh diastereoselectivity organic-chemistry.org
CH₂(ZnI)₂α,β-Epoxy ketone2-(1-Hydroxyalkyl)-1-alkylcyclopropanolDiastereofacial selective attack organic-chemistry.org
CH₂(ZnI)₂1,2-Diketonecis-Cyclopropane-1,2-diolHigh diastereoselectivity clockss.org
Cobalt-Catalyzed Cyclopropanation

Cobalt-catalyzed reactions represent a powerful tool for the formation of cyclopropane rings. Bioinspired cobalt catalysts, such as those based on porphyrins and cobaloxime, have demonstrated high efficiency in the intermolecular cyclopropanation of various olefins with diazoacetates. researchgate.netresearchgate.net These reactions are often operationally simple and proceed under mild conditions with remarkable yields in short reaction times. researchgate.net

A plausible synthetic route to a precursor of this compound could involve the cobalt-catalyzed cyclopropanation of vinyl chloride with a protected form of a hydroxy-diazo compound. The cobalt catalyst, typically a Co(II) complex, would react with the diazo compound to form a cobalt-carbene intermediate. This reactive species would then transfer the carbene to the double bond of vinyl chloride to form the cyclopropane ring. Subsequent deprotection of the hydroxyl group would yield the target molecule. The use of chiral cobalt complexes can also enable asymmetric cyclopropanation, leading to enantioenriched cyclopropane derivatives. nih.govorganic-chemistry.org

Table 1: Cobalt-Catalyzed Cyclopropanation of Alkenes

Catalyst TypeDiazo CompoundAlkeneProductKey Features
Cobalt PorphyrinEthyl diazoacetateStyreneEthyl 2-phenylcyclopropane-1-carboxylateHigh trans-selectivity. rsc.org
CobaloximeEthyl diazoacetateTerminal OlefinsEthyl 2-alkylcyclopropane-1-carboxylateHigh efficiency, mild conditions, short reaction times. researchgate.net
Chiral Cobalt PorphyrinDiazosulfonesAromatic OlefinsCyclopropyl sulfonesHigh diastereo- and enantioselectivity. nih.gov
Chiral Cobalt Porphyrinα-CyanodiazoacetatesAromatic and Aliphatic OlefinsCyclopropyl cyanocarboxylatesHigh yields, high diastereo- and enantioselectivity. organic-chemistry.org

This table presents representative examples of cobalt-catalyzed cyclopropanation reactions.

Preliminary mechanistic studies suggest the involvement of cobalt carbene radical species in these transformations. researchgate.netchemrxiv.org The catalytic cycle is proposed to involve the formation of a cobalt carbene, which then reacts with the alkene in a stepwise or concerted manner to furnish the cyclopropane product. researchgate.net

Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes are among the most common and versatile catalysts for cyclopropanation reactions using diazo compounds. wikipedia.org These catalysts are effective for a broad range of alkenes, including electron-rich, neutral, and electron-deficient ones. wikipedia.org The reaction mechanism is generally believed to proceed through the formation of a rhodium-carbene intermediate, which then undergoes a concerted addition to the alkene. wikipedia.org

For the synthesis of this compound, a potential strategy would be the rhodium-catalyzed reaction of vinyl chloride with a diazo compound containing a hydroxyl or protected hydroxyl group. The choice of rhodium catalyst and ligands can influence the stereoselectivity of the reaction, and various chiral rhodium complexes have been developed for asymmetric cyclopropanation. nih.govrsc.org For instance, the use of N-sulfonyl 1,2,3-triazoles as carbene precursors in the presence of a chiral rhodium(II) catalyst can lead to cyclopropanes with excellent diastereo- and enantioselectivity. nih.gov

Table 2: Rhodium-Catalyzed Cyclopropanation of Alkenes

CatalystDiazo CompoundAlkeneProductKey Features
Rh₂(OAc)₄Ethyl diazoacetateN-methylisatinSpirooxindole-oxiranesFormation of ylide intermediates. researchgate.net
Rh₂(S-TCPTAD)₄AryldiazoacetatesAcrylatesCyclopropane carboxylatesHigh enantioselectivity (up to 98% ee). nih.govrsc.org
Chiral Rh(II) Complextert-Butyl α-cyano-α-diazoacetate2-HaloalkenesHalogenated cyclopropanesGood yields, excellent enantiomeric ratios. researchgate.net
Rh₂(S-NTTL)₄N-Sulfonyl 1,2,3-triazolesStyreneCyclopropyl sulfonyl iminesExcellent yields and enantioselectivity. nih.gov

This table presents representative examples of rhodium-catalyzed cyclopropanation reactions.

The stereochemical outcome of the cyclopropanation is often predictable, with the configuration of the alkene being retained in the product. wikipedia.org Density functional theory studies have been employed to understand the mechanism and the origin of stereoselectivity in these reactions. rsc.org

Gold(I)-Catalyzed Isomerization Processes

Homogeneous gold catalysis has become a powerful method in organic synthesis, particularly for the activation of alkynes and allenes towards nucleophilic attack. rsc.orgrsc.org Gold(I) catalysts can promote various cycloisomerization reactions to construct complex cyclic and polycyclic skeletons under mild conditions. frontiersin.orgbeilstein-journals.org

A potential, albeit indirect, route to this compound could involve the gold(I)-catalyzed cycloisomerization of a suitably substituted enyne or allene (B1206475) to form a cyclopropanol derivative. For instance, gold(I) catalysts have been shown to catalyze the rearrangement of 1,5-allenynes to produce cross-conjugated trienes. nih.gov More relevantly, the exposure of enynes containing a hydroxyl group at a propargylic position to a gold(I) catalyst can lead to the formation of bicyclo[3.1.0]hexan-3-one derivatives, demonstrating the feasibility of forming a cyclopropane ring from an acyclic precursor containing a hydroxyl group. nih.gov The subsequent chlorination of the resulting cyclopropanol would yield the target molecule.

The mechanism of these gold-catalyzed reactions often involves the initial coordination of the gold(I) catalyst to the alkyne or allene moiety, which activates it for an intramolecular nucleophilic attack by the alkene or another nucleophilic group present in the molecule. nih.govorganic-chemistry.org

Intramolecular Cyclization Reactions for Cyclopropane Construction

Intramolecular cyclization is a fundamental strategy for the formation of cyclic compounds, including cyclopropanes. This approach involves the formation of a bond between two atoms within the same molecule.

A classic example of an intramolecular reaction that can be conceptually adapted for cyclopropane synthesis is the base-promoted cyclization of halohydrins to form epoxides. wikipedia.orgyoutube.com This reaction proceeds via an intramolecular S_N2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile and displaces a halide on an adjacent carbon.

For the synthesis of this compound, a similar intramolecular cyclization strategy could be envisioned starting from a 1,3-dihalo-2-alkoxide or a related species. For instance, treatment of a suitable γ-chloro alcohol derivative with a strong base could generate a carbanion that undergoes intramolecular nucleophilic substitution to form the cyclopropane ring. The stereochemistry of the starting material would be crucial in determining the stereochemistry of the final product.

Functional Group Interconversions on Cyclopropyl Scaffolds

Once a cyclopropane ring is formed, functional group interconversions can be employed to introduce the desired chloro and hydroxyl substituents.

Halogenation Procedures for Cyclopropane Rings

The direct chlorination of a cyclopropanol is a potential route to this compound. However, the high reactivity of the cyclopropane ring and the presence of the hydroxyl group can lead to side reactions, such as ring-opening. beilstein-journals.orgnih.govnih.gov For example, the photochemical chlorination of cyclopropane itself has been reported to yield a mixture of cyclopropyl chloride, 1,1-dichlorocyclopropane, and ring-opened products. acs.org The polar chlorination of cyclopropane can also lead to ring-opened products. acs.org

A more controlled approach would involve the selective chlorination of the cyclopropanol under milder conditions. Reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst could potentially be used. However, the regioselectivity of the chlorination would need to be controlled to favor the formation of the 2-chloro isomer. The reaction of cyclanones and cyclanols with a mixture of carbon tetrachloride and potassium hydroxide (B78521) in tert-butanol (B103910) has been shown to effect chlorination, but this can also lead to ring cleavage. researchgate.net A visible light-mediated 1,3-acylative chlorination of cyclopropanes has been developed, which leads to γ-chlorinated ketones through a ring-opening mechanism. chemrxiv.org

Hydroxylation and Epoxidation Pathways

A plausible and often controllable method for introducing the hydroxyl and chloro groups onto a cyclopropane ring involves the epoxidation of a cyclopropene (B1174273) derivative followed by regioselective ring-opening.

The epoxidation of an alkene is a well-established transformation, commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). The reaction of a chlorocyclopropene with m-CPBA would be expected to yield the corresponding epoxide.

The subsequent ring-opening of this epoxide with a chloride source, such as hydrochloric acid (HCl), would then introduce the hydroxyl and a second chloro group. The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under acidic conditions, the nucleophile (chloride ion) typically attacks the more substituted carbon atom of the epoxide. libretexts.orgyoutube.comyoutube.com Careful control of the reaction conditions would be necessary to achieve the desired this compound structure.

Regioselective and Stereoselective Transformations

Regioselectivity and stereoselectivity are paramount in the synthesis of substituted cyclopropanols like this compound, as they determine the spatial arrangement of substituents on the cyclopropane ring. uky.edu The formation of specific isomers is often crucial for the desired biological activity or subsequent synthetic transformations.

A notable method for the stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes involves a semi-benzilic Favorskii rearrangement of 3-aryl- and 3-alkyl-2,2-dichlorocyclobutanols. researchgate.net This process begins with the stereoselective reduction of the corresponding cyclobutanones to yield exclusively cis-3-substituted cyclobutanols. researchgate.net The subsequent base-promoted ring contraction proceeds with high stereoselectivity, providing a reliable route to these highly functionalized cyclopropane derivatives. researchgate.net

The directing effect of hydroxyl groups is a powerful tool in achieving stereocontrol during cyclopropanation reactions. For instance, the cyclopropanation of chiral, acyclic allylic alcohols often exhibits high syn selectivity, particularly with (Z)-disubstituted olefins. unl.pt The nature of the zinc carbenoid reagent is also a critical factor, with different reagents leading to varying diastereomeric ratios. unl.pt For example, the use of Furukawa's reagent (EtZnCH₂I) can favor the syn isomer, while samarium-derived reagents may produce the anti isomer as the major product. unl.pt

Enzymes also offer a powerful approach to achieving high regio- and stereoselectivity in the synthesis of chiral molecules. uky.edu Biocatalysts can facilitate reactions with high efficiency and under environmentally benign conditions. uky.edu For example, alcohol dehydrogenases have been investigated for the stereoselective reduction of 2-hydroxy ketones to produce chiral 1,2-diols. uky.edu

One-Pot and Multicomponent Synthesis Strategies

One-pot and multicomponent reactions (MCRs) represent a highly efficient approach to complex molecule synthesis by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netfrontiersin.org This strategy reduces waste, saves time, and can lead to the rapid assembly of molecular diversity. researchgate.net

While specific one-pot or multicomponent reactions leading directly to this compound are not prominently detailed in the provided search results, the principles of these strategies are widely applied in the synthesis of related complex structures. For instance, a one-pot pseudo-five-component synthesis has been developed for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. acs.org This demonstrates the potential for MCRs to construct complex heterocyclic frameworks from simple starting materials in a single step.

The synthesis of bioactive compounds and approved drugs often utilizes MCRs. researchgate.net For example, the Ugi and Passerini reactions are well-known MCRs used in medicinal chemistry. rug.nl The development of novel MCRs is an active area of research, with metal catalysts often playing a key role in facilitating these complex transformations. frontiersin.org

Optimization of Reaction Conditions and Solvent Systems in Synthesis

The optimization of reaction conditions, including the choice of solvent, is crucial for maximizing the yield, selectivity, and rate of a chemical reaction. researchgate.netcem.com Solvents can significantly influence the stability of reactants, intermediates, and transition states, thereby affecting the reaction outcome. researchgate.netrsc.org

In cyclopropanation reactions, the solvent can dramatically impact diastereoselectivity. unl.pt For example, the cyclopropanation of 2-methylenecyclohexanol using ¹³CH₂I₂ in pentane (B18724) yields the syn isomer with an 86:14 ratio, whereas the same reaction in ether results in a 50:50 mixture. unl.pt This highlights the critical role of the solvent in controlling the stereochemical course of the reaction.

The polarity of the solvent is a key parameter. researchgate.netcem.com Polar solvents can enhance the rates of polar reactions by stabilizing charged intermediates, while nonpolar solvents may be preferred for nonpolar reactions. researchgate.net In microwave-assisted organic synthesis, the ability of a solvent to absorb microwave energy, which is related to its dielectric properties, is a crucial factor in how quickly the reaction mixture heats up. cem.com

The optimization of reaction conditions often involves screening various parameters, as demonstrated in the synthesis of 2-hydroxybenzamides from 2-chlorobenzamide (B146235) substrates. researchgate.net This process can involve evaluating different catalysts, bases, and solvent systems to identify the optimal conditions for the desired transformation. researchgate.net A patent for the preparation of 1-acetyl-1-chloro-cyclopropane highlights the importance of controlling the molar ratio of reactants and the mass ratio of solvent to starting material to improve reaction speed and product stability. google.com

Table of Reaction Parameters and Their Effects on Cyclopropanation

ParameterEffect on SynthesisExampleCitation
Reagent Influences diastereoselectivity.Furukawa's reagent favors syn isomer; samarium-derived reagents can favor anti isomer. unl.pt
Solvent Impacts diastereomeric ratio.Cyclopropanation of 2-methylenecyclohexanol in pentane (86:14 syn:anti) vs. ether (50:50). unl.pt
Substrate Geometry Affects stereoselectivity.(Z)-disubstituted allylic alcohols give high syn selectivity (>200:1). unl.pt
Catalyst Enables complex transformations.Metal catalysts are often used in multicomponent reactions. frontiersin.org
Reactant Ratio Controls reaction efficiency and product stability.Optimized molar and mass ratios improve reaction speed in 1-acetyl-1-chloro-cyclopropane synthesis. google.com

Spectroscopic and Advanced Characterization Techniques for 2 Chlorocyclopropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For 2-Chlorocyclopropan-1-ol, ¹H and ¹³C NMR are fundamental for determining its constitution, while advanced techniques are crucial for assigning its stereochemistry.

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their connectivity. In this compound, the cyclopropane (B1198618) ring protons are diastereotopic and chemically non-equivalent, leading to a complex spectrum.

The key protons are:

The proton attached to the carbon bearing the hydroxyl group (CH-OH).

The proton attached to the carbon bearing the chlorine atom (CH-Cl).

The two protons of the methylene (B1212753) (CH₂) group in the ring.

The hydroxyl proton (-OH).

The electronegative chlorine and oxygen atoms will deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield). oregonstate.edudocbrown.info The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent. hw.ac.uk The protons on the cyclopropane ring are expected to exhibit complex splitting patterns due to geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) relationships. The magnitude of the vicinal coupling constants (³JHH) is dependent on the dihedral angle and can provide information about the relative stereochemistry (cis/trans).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-C(OH) 3.5 - 4.0 Multiplet Vicinal (J_vic) and Geminal (J_gem)
H-C(Cl) 3.0 - 3.5 Multiplet Vicinal (J_vic) and Geminal (J_gem)
H₂-C 0.8 - 1.5 Multiplets Vicinal (J_vic) and Geminal (J_gem)

Note: These are predicted values and may vary based on solvent and stereoisomer.

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in In a typical broadband decoupled ¹³C NMR spectrum, each unique carbon atom gives a single peak. libretexts.org For this compound, three distinct signals are expected for the three carbon atoms of the cyclopropane ring, assuming no accidental equivalence.

The chemical shifts are significantly influenced by the attached electronegative atoms. libretexts.orgpressbooks.pub

The carbon bonded to the hydroxyl group (C-OH) will be deshielded and appear downfield.

The carbon bonded to the chlorine atom (C-Cl) will also be shifted downfield.

The methylene carbon (CH₂) will be the most shielded and appear furthest upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-OH 50 - 65
C-Cl 35 - 50

Note: These are predicted values and may vary based on solvent and stereoisomer.

The relative stereochemistry of the hydroxyl and chloro substituents (cis or trans) can be determined using advanced 2D NMR techniques.

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling correlations. longdom.org For this compound, cross-peaks would confirm the connectivity between the H-C(OH), H-C(Cl), and the CH₂ protons, aiding in the assignment of the complex multiplets in the 1D spectrum.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. This would allow for the unambiguous assignment of which proton signal corresponds to which carbon signal (e.g., linking the proton at ~3.5-4.0 ppm to the carbon at ~50-65 ppm).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is the most powerful tool for determining stereochemistry as it detects protons that are close in space, irrespective of their through-bond connectivity. libretexts.org In the cis isomer of this compound, the proton on the carbon with the hydroxyl group and the proton on the carbon with the chlorine group are on the same face of the ring. A NOESY experiment would show a cross-peak between these two protons. libretexts.org In the trans isomer, these protons are on opposite faces of the ring and would not show a NOESY correlation. This allows for a definitive assignment of the relative stereochemistry. researchgate.netresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. rsc.org The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

O-H Stretch: A strong and broad absorption band characteristic of the alcohol's hydroxyl group, typically appearing in the region of 3200-3550 cm⁻¹ due to hydrogen bonding. libretexts.orguc.edu

C-H Stretch: The C-H stretching vibrations of the cyclopropane ring are expected just above 3000 cm⁻¹.

C-O Stretch: A strong band for the carbon-oxygen single bond stretch of the alcohol is expected in the 1000-1300 cm⁻¹ region. uc.edu

C-Cl Stretch: The carbon-chlorine stretch will appear in the fingerprint region, typically between 600-800 cm⁻¹. uc.edu

Table 3: Predicted FTIR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹) Intensity
O-H Stretch Alcohol 3200 - 3550 Strong, Broad
C-H Stretch Cyclopropyl (B3062369) 3000 - 3100 Medium
C-O Stretch Alcohol 1000 - 1300 Strong

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It detects vibrations that cause a change in the polarizability of a molecule. A Raman spectrum serves as a unique "molecular fingerprint".

For this compound, vibrations of the carbon skeleton are often strong in the Raman spectrum. The symmetric C-C stretching of the cyclopropane ring, which might be weak in the IR spectrum, is expected to produce a distinct Raman signal. The C-Cl stretch is also typically Raman active.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch Cyclopropyl 3000 - 3100 Strong
C-C Stretch Cyclopropyl Ring 800 - 1200 Medium-Strong

Surface-Enhanced Raman Scattering (SERS) Applications

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information of molecules adsorbed onto a nanostructured metal surface. The interaction of the molecule with the plasmons of the metallic substrate can enhance the Raman signal by several orders of magnitude, enabling the detection of trace amounts of analyte.

For a small molecule like this compound, SERS can be employed to obtain a detailed vibrational fingerprint. The adsorption of this compound onto a SERS-active substrate, such as silver or gold nanoparticles, would likely involve the hydroxyl group and the chlorine atom, as these possess lone pairs of electrons that can interact with the metal surface. This interaction may lead to specific orientations of the molecule on the surface, which can be probed by analyzing the enhancement of different vibrational modes.

Key vibrational modes of this compound that would be of interest in a SERS experiment include the C-Cl stretching, C-O stretching, O-H stretching, and the various modes associated with the cyclopropyl ring. The proximity and orientation of these groups relative to the SERS substrate will influence the degree of signal enhancement. For instance, vibrational modes perpendicular to the substrate surface are often more significantly enhanced.

A hypothetical SERS analysis of this compound could yield the data presented in the interactive table below. The observed Raman shifts and their relative enhancements would provide insights into the molecule-substrate interaction.

Vibrational ModeExpected Raman Shift (cm⁻¹)Hypothetical SERS Enhancement FactorAssignment
ν(C-Cl)650-750HighCarbon-Chlorine stretch
ν(C-O)1000-1100ModerateCarbon-Oxygen stretch
Ring Breathing1200-1250HighCyclopropyl ring deformation
δ(CH₂)1400-1450LowMethylene scissoring
ν(O-H)3200-3600Moderate to HighHydroxyl stretch (influenced by surface interaction)
Table 1. Hypothetical SERS data for this compound, illustrating expected vibrational modes and their potential enhancement factors upon adsorption to a SERS-active substrate.

Vibrational Optical Activity (VOA) Spectra for Chiral Structure Determination (e.g., VCD, ROA)

Vibrational Optical Activity (VOA) encompasses techniques that are sensitive to the chirality of a molecule. rsc.org The two primary forms of VOA are Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA). rsc.org These methods measure the differential interaction of chiral molecules with left and right circularly polarized light during vibrational transitions and are powerful tools for determining the absolute configuration of chiral molecules in solution. rsc.orgnih.gov

For this compound, which exists as a pair of enantiomers, VCD and ROA would be instrumental in their stereochemical characterization.

Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light. A VCD spectrum consists of positive and negative bands, which are characteristic of the absolute configuration of the molecule. For this compound, key vibrational modes such as the C-H, C-O, and C-Cl stretches would exhibit VCD signals. By comparing the experimental VCD spectrum with quantum chemical calculations for one of the enantiomers (e.g., (1R,2R)-2-chlorocyclopropan-1-ol), the absolute configuration can be unambiguously assigned.

Raman Optical Activity (ROA): ROA measures the small difference in the intensity of Raman scattered right and left circularly polarized light. cas.cz ROA spectra are also sensitive to chirality and provide complementary information to VCD. nih.gov ROA is particularly effective for studying molecules in aqueous solutions. The ROA spectrum of this compound would show characteristic positive and negative bands corresponding to its vibrational modes, and the spectrum of one enantiomer would be the mirror image of the other.

The table below illustrates the type of data that would be obtained from a VOA study of an enantiomer of this compound.

Vibrational ModeWavenumber (cm⁻¹)Hypothetical VCD Sign (ΔA)Hypothetical ROA Sign (ΔI)
C-Cl Stretch~700(+)(-)
C-O Stretch~1050(-)(+)
CH Stretch (ring)~3000(+)(+)
OH Stretch~3400(-)(-)
Table 2. Hypothetical Vibrational Optical Activity data for a single enantiomer of this compound. The signs of the VCD (ΔA = A_L - A_R) and ROA (ΔI = I_R - I_L) signals are crucial for stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. nih.gov This is a critical step in the identification and characterization of a compound like this compound.

By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₃H₅ClO), the exact mass of the molecular ion will be unique.

Furthermore, the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M) will be accompanied by an (M+2) peak with roughly one-third the intensity. HRMS can precisely measure the masses and relative abundances of these isotopic peaks, providing definitive confirmation of the presence and number of chlorine atoms in the molecule.

The following table summarizes the expected HRMS data for the molecular ion of this compound.

IsotopologueMolecular FormulaCalculated Exact Mass (Da)Expected Relative Abundance (%)
[C₃H₅³⁵ClO]⁺C₃H₅³⁵Cl¹⁶O92.00287100
[C₃H₅³⁷ClO]⁺C₃H₅³⁷Cl¹⁶O93.99992~32
Table 3. Expected High-Resolution Mass Spectrometry data for the molecular ion of this compound, showing the calculated exact masses and expected relative abundances of the two major isotopologues due to the natural isotopic distribution of chlorine.

Theoretical and Computational Chemistry Studies of 2 Chlorocyclopropan 1 Ol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Chlorocyclopropan-1-ol, these studies would provide critical insights into its electronic nature and potential chemical behavior.

Density Functional Theory (DFT) for Reactivity and Electronic Structure Prediction

DFT is a widely used computational method for investigating the electronic structure of molecules. A DFT analysis of this compound would typically involve calculating key descriptors to predict its reactivity. These descriptors often include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution around the molecule, identifying electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack).

A hypothetical data table for DFT-calculated properties of this compound is presented below to illustrate the expected output of such a study.

PropertyCalculated Value (Illustrative)Description
HOMO Energy-7.2 eVIndicates the energy of the outermost electrons and susceptibility to electrophilic attack.
LUMO Energy+1.5 eVIndicates the energy of the lowest available electron orbital and susceptibility to nucleophilic attack.
HOMO-LUMO Gap8.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Electronegativity (χ)2.85A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)4.35Represents the resistance to change in electron distribution.
Global Electrophilicity (ω)0.93An index that quantifies the electrophilic nature of the molecule.

High-Level Ab Initio Methods for Accurate Property Calculations (e.g., CCSD(T))

For highly accurate calculations of molecular properties, researchers often turn to more computationally intensive ab initio methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)). This "gold standard" method provides benchmark-quality data for properties such as:

Optimized Geometries: Precise bond lengths, bond angles, and dihedral angles.

Thermochemical Data: Accurate energies of formation and reaction enthalpies.

Mechanistic Modeling and Transition State Analysis

Computational modeling is invaluable for exploring potential reaction pathways. For this compound, this would involve modeling its reactions, such as ring-opening or substitution reactions. Researchers would use computational methods to locate the transition state structures for each proposed step. nih.gov Analysis of these transition states would provide the activation energy, offering a prediction of the reaction rate and the most likely reaction mechanism.

Conformational Analysis and Stereoisomer Energy Landscapes

Due to the presence of two stereocenters (at C1 and C2), this compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Furthermore, rotation around the C-O single bond can lead to different conformers. A thorough conformational analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to identify all stable conformers (local minima on the PES).

Energy Calculations: Calculating the relative energies of each stereoisomer and their stable conformers to determine the most stable forms. This analysis helps in understanding the molecule's preferred three-dimensional structure. windows.net

An illustrative table of relative energies for the stereoisomers of this compound is shown below.

StereoisomerRelative Energy (kcal/mol) (Illustrative)
(1R,2S)0.00
(1S,2R)0.00
(1R,2R)1.25
(1S,2S)1.25

Prediction of Spectroscopic Signatures for Experimental Validation

Computational chemistry can predict various spectroscopic properties, which are essential for identifying and characterizing a molecule in a laboratory setting. For this compound, these predictions would include:

NMR Spectra: Calculation of ¹H and ¹³C chemical shifts and coupling constants. These predicted values can be compared with experimental data to confirm the structure and stereochemistry.

IR Spectra: Prediction of vibrational frequencies and their intensities. This helps in identifying the functional groups present in the molecule.

Molecular Interactions and Stabilization Effects

This area of study would focus on the non-covalent interactions that influence the structure and properties of this compound. A key focus would be on intramolecular hydrogen bonding between the hydroxyl group (-OH) and the chlorine atom. Computational analysis could determine the strength and geometric characteristics of this interaction and its influence on the conformational preferences of the molecule.

Applications of 2 Chlorocyclopropan 1 Ol As a Synthetic Building Block

Role in the Construction of Complex Organic Architectures

Cyclopropane (B1198618) derivatives are recognized for their role as versatile building blocks in the synthesis of intricate organic molecules. The inherent ring strain of the cyclopropane skeleton allows for facile ring-opening reactions, which can be exploited to introduce three-carbon units into larger molecular frameworks. While specific examples detailing the extensive use of 2-chlorocyclopropan-1-ol in the construction of a wide array of complex architectures are not extensively documented, the reactivity of the closely related ketone, 2-chloro-1-(1-chlorocyclopropyl)ethanone (B56625), highlights the synthetic potential of this scaffold. nbinno.com This ketone, featuring the 1-chlorocyclopropyl group, serves as a key component in building more complex structures, particularly in the agrochemical field. lookchem.com The unique molecular structure, featuring a cyclopropane ring and reactive chlorine atoms, makes these compounds exceptionally useful for creating complex organic molecules. nbinno.com

Intermediacy in the Synthesis of Bioactive Compounds

The 1-chlorocyclopropyl moiety, a core component of this compound derivatives, is a key structural feature in certain bioactive compounds. Its presence is integral to the fungicidal activity of prothioconazole (B1679736) and its analogues.

The most significant application of the this compound framework is as a precursor to the broad-spectrum systemic fungicide, prothioconazole. bibliotekanauki.pl While various synthetic routes to prothioconazole exist, a common pathway involves key intermediates derived from the 1-chlorocyclopropyl structure. One pivotal intermediate is 2-chloro-1-(1-chlorocyclopropyl)ethanone. bibliotekanauki.pl

The synthesis proceeds through a series of steps where the chlorocyclopropyl ketone is further functionalized. A simplified representation of a common synthetic route is outlined below:

StepReactant(s)Key TransformationProduct
11-(1-chlorocyclopropyl)ethanone, Chlorinating Agent (e.g., Sulfuryl Chloride)α-Chlorination of the ketone2-chloro-1-(1-chlorocyclopropyl)ethanone
22-chloro-1-(1-chlorocyclopropyl)ethanone, 1,2,4-Triazole (B32235)Nucleophilic substitution1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one bibliotekanauki.pl
31-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, 2-Chlorobenzyl Grignard ReagentGrignard reaction2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol (Prothioconazole-desthio) wikipedia.orgnih.gov
4Prothioconazole-desthio, Sulfurating Agent (e.g., n-Butyllithium and Sulfur)Thionation of the triazole ringProthioconazole wikipedia.org

This pathway highlights the central role of the 1-chlorocyclopropyl ketone intermediate in constructing the final prothioconazole molecule. The efficiency of these steps, particularly the nucleophilic substitution with 1,2,4-triazole, has been optimized to achieve high yields suitable for industrial production. bibliotekanauki.plresearchgate.net

Diversification into Key Carbonyl Derivatives and Other Functionalized Products

The conversion of cyclopropanol (B106826) derivatives into carbonyl compounds is a fundamental transformation in organic synthesis. This compound can be considered a precursor to the synthetically crucial ketone, 2-chloro-1-(1-chlorocyclopropyl)ethanone. The synthesis of this key intermediate is typically achieved through the chlorination of 1-(1-chlorocyclopropyl)ethanone. google.com This α-chloroketone is a versatile intermediate due to its two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the chlorine atom, which is susceptible to nucleophilic substitution. nbinno.com

The reactivity of 2-chloro-1-(1-chlorocyclopropyl)ethanone is demonstrated in its reaction with 1,2,4-triazole to form 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a direct precursor to prothioconazole. bibliotekanauki.plresearchgate.net This conversion showcases the diversification of the initial cyclopropane structure into a more complex, functionalized carbonyl derivative that is ready for further synthetic elaboration.

Cyclopropanol-Based Scaffolds in Novel Chemical Transformations

The high ring strain of cyclopropanols makes them suitable substrates for a variety of novel chemical transformations, often involving ring-opening reactions. These reactions can be initiated by radical species, leading to the formation of β-keto radicals that can participate in subsequent cyclization or addition reactions. nih.gov While the literature does not extensively detail novel transformations specific to this compound, the general reactivity of the cyclopropanol scaffold suggests its potential in such reactions.

For instance, oxidative ring-opening reactions of cyclopropanols can be mediated by various reagents to yield a range of products. nih.gov The presence of a chlorine atom on the cyclopropane ring of this compound would likely influence the regioselectivity of the ring-opening process, potentially providing a route to specifically substituted linear chains. Furthermore, visible-light-mediated photoredox catalysis has emerged as a powerful tool for initiating ring-opening reactions of cyclopropanes, offering a mild and selective method for their transformation. researchgate.net It is conceivable that this compound could serve as a substrate in such photocatalyzed reactions, leading to novel functionalized products.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.